Cas no 933703-68-5 (2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid)
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 933703-68-5
- 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid
- EN300-7549339
-
- Inchi: 1S/C10H12N2O2/c13-10(14)7-1-2-9-8(5-7)6-11-3-4-12-9/h1-2,5,11-12H,3-4,6H2,(H,13,14)
- InChI Key: LHBNNKSFFDXCSO-UHFFFAOYSA-N
- SMILES: OC(C1C=CC2=C(C=1)CNCCN2)=O
Computed Properties
- Exact Mass: 192.089877630g/mol
- Monoisotopic Mass: 192.089877630g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 220
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 61.4Ų
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7549339-0.05g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 0.05g |
$983.0 | 2025-02-24 | |
| Enamine | EN300-7549339-0.1g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 0.1g |
$1031.0 | 2025-02-24 | |
| Enamine | EN300-7549339-0.25g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 0.25g |
$1078.0 | 2025-02-24 | |
| Enamine | EN300-7549339-0.5g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 0.5g |
$1124.0 | 2025-02-24 | |
| Enamine | EN300-7549339-1.0g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 1.0g |
$1172.0 | 2025-02-24 | |
| Enamine | EN300-7549339-2.5g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 2.5g |
$2295.0 | 2025-02-24 | |
| Enamine | EN300-7549339-5.0g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 5.0g |
$3396.0 | 2025-02-24 | |
| Enamine | EN300-7549339-10.0g |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid |
933703-68-5 | 95.0% | 10.0g |
$5037.0 | 2025-02-24 |
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid Related Literature
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid
Introduction to 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid (CAS No. 933703-68-5)
2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 933703-68-5, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzodiazepine class, a well-studied pharmacological group known for its anxiolytic, sedative, and muscle relaxant properties. The molecular structure of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid incorporates a seven-membered lactam ring fused with a benzene ring, which is a characteristic feature of benzodiazepines. The presence of a carboxylic acid functional group at the 7-position adds to its potential for further chemical modification and biological activity.
The synthesis and characterization of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid have been subjects of considerable interest in academic and industrial research. The compound’s structural framework suggests potential applications in the development of novel therapeutic agents. Benzodiazepines are widely recognized for their interaction with the gamma-aminobutyric acid (GABA) receptor system in the central nervous system, which modulates neuronal excitability. This interaction is pivotal in the pharmacological effects observed with benzodiazepine derivatives.
Recent advancements in medicinal chemistry have focused on modifying the benzodiazepine scaffold to enhance therapeutic efficacy while minimizing side effects such as dependence and tolerance. The carboxylic acid moiety in 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid provides a versatile site for chemical modifications. Researchers have explored various strategies to derivatize this compound into more complex molecules with improved pharmacokinetic profiles and target specificity. For instance, introducing fluorinated or halogenated substituents can alter metabolic stability and receptor binding affinity.
The compound has been studied in vitro for its potential interactions with central nervous system receptors. Preliminary findings indicate that derivatives of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid may exhibit anxiolytic properties with reduced sedative effects compared to classical benzodiazepines. This is particularly intriguing given the growing demand for medications that provide anxiety relief without causing significant drowsiness or cognitive impairment.
In addition to its pharmacological relevance, 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid has been investigated for its role in drug discovery programs aimed at identifying new therapeutic targets. The structural motifs present in this compound are often mimicked or inspired by natural products known to interact with GABAergic systems. By leveraging computational chemistry and high-throughput screening techniques, researchers can rapidly identify analogs of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid that may possess enhanced biological activity or improved safety profiles.
The synthesis of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include cyclization reactions followed by functional group transformations such as hydrolysis or esterification. Advances in green chemistry principles have also influenced the synthesis of this compound by promoting solvent-free reactions or using catalytic methods that reduce waste generation.
The pharmacokinetic behavior of 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid and its derivatives is another critical area of study. Understanding how these compounds are absorbed、distributed、metabolized,and excreted (ADME) is essential for developing drugs that achieve optimal therapeutic levels while minimizing toxicity. Computational models have been employed to predict ADME properties based on structural features,providing valuable insights into potential drug candidates before costly experimental testing.
Recent clinical trials have explored the use of benzodiazepine derivatives for treating neurological disorders beyond anxiety and insomnia。For example,studies have investigated their potential role in managing seizures or reducing symptoms associated with neurodegenerative diseases。While these trials have not yet focused specifically on 2,3,4,5-tetrahydro-lH-l,4-benzodiazepine-l-carboxylic acid, they underscore the broader importance of benzodiazepine-like compounds in neurological research。
The future direction of research on 2,3,4,5-tetrahydro-lH-l,4-benzazepine-l-carboxylic acid may include exploring its role as a lead compound for drug development or as an intermediate in synthesizing more complex molecules。The versatility of its structural framework allows for numerous modifications,opening doors to discoveries that could address unmet medical needs。Collaborations between academic institutions、pharmaceutical companies,and biotechnology firms will be crucial in translating laboratory findings into clinical applications。
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